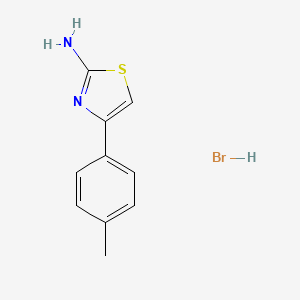

4-p-Tolyl-thiazol-2-ylamine hydrobromide

Description

Overview of the Thiazole (B1198619) Heterocycle in Contemporary Chemical Research

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, is a cornerstone of modern medicinal and materials chemistry. nih.govnih.gov Its unique electronic properties and the ability of its constituent atoms to engage in hydrogen bonding and other non-covalent interactions make it a "privileged scaffold" in drug discovery. nih.gov The aromatic nature of the thiazole ring provides a rigid framework for the spatial orientation of functional groups, which is crucial for molecular recognition and binding to biological targets.

Thiazole derivatives are integral components of numerous biologically active molecules, including natural products like vitamin B1 (thiamine) and blockbuster synthetic drugs. researchgate.net The versatility of the thiazole nucleus allows it to serve as a synthon for a wide array of chemical transformations, making it a valuable building block in organic synthesis. nih.govnih.gov Researchers continue to explore novel synthetic methodologies to access functionalized thiazoles, driven by their vast potential in developing new therapeutic agents and advanced materials.

Structural Characteristics and Chemical Significance of the Thiazol-2-ylamine Moiety

The thiazol-2-ylamine moiety is a particularly significant subclass of thiazole derivatives, characterized by an amino group (-NH2) at the C2 position of the ring. This structural feature imparts a unique chemical reactivity and functionality to the molecule. The exocyclic amino group can exist in tautomeric equilibrium with an endocyclic imino form, influencing its chemical behavior and biological activity.

The presence of the amino group enhances the molecule's ability to act as a hydrogen bond donor and acceptor, a critical factor for interacting with biological macromolecules such as enzymes and receptors. Furthermore, the amino group serves as a versatile synthetic handle, allowing for a wide range of chemical modifications. It can be acylated, alkylated, or used in coupling reactions to construct more complex molecular architectures. This reactivity makes the thiazol-2-ylamine scaffold a frequent starting point for the synthesis of compound libraries aimed at identifying new drug candidates. guidechem.com

Rationale for Academic Investigation of 4-p-Tolyl-thiazol-2-ylamine Hydrobromide as a Model System and Building Block

The specific compound, 4-p-Tolyl-thiazol-2-ylamine, is of significant interest to the scientific community as it combines the key features of the thiazole ring with a readily modifiable aromatic substituent. It is frequently used as a building block in the synthesis of more complex molecules for pharmaceutical and agrochemical applications. guidechem.com The "p-tolyl" group (a methyl group on a phenyl ring) provides a lipophilic domain and can be subject to further chemical modification if required.

The use of this compound in its hydrobromide salt form (this compound) is a common practice in chemical research and development. Amine hydrobromide salts often exhibit improved physical properties compared to the free base, such as higher melting points, enhanced stability, and better solubility in certain solvent systems. These characteristics make the compound easier to handle, purify, and store, which is particularly advantageous in a research setting. The hydrobromide salt can be precisely weighed and dispensed, ensuring stoichiometric accuracy in chemical reactions. In synthesis, the free base can be readily regenerated by treatment with a mild base, making the hydrobromide salt a convenient and stable precursor. Therefore, this compound serves as an excellent model system for studying the chemistry of 2-aminothiazoles and as a practical building block for constructing novel chemical entities.

Chemical Compound Information

| Compound Name | Other Names | Molecular Formula |

| 4-p-Tolyl-thiazol-2-ylamine | 4-(4-Methylphenyl)-1,3-thiazol-2-amine; 2-Amino-4-(p-tolyl)thiazole | C₁₀H₁₀N₂S |

| This compound | Not specified | C₁₀H₁₁BrN₂S |

| Thiamine | Vitamin B1 | C₁₂H₁₇N₄OS⁺ |

| (2-methoxy-phenyl)-(4-p-tolyl-thiazol-2-yl)-amine, hydrobromide | Not specified | C₁₇H₁₇BrN₂OS |

Physicochemical Data for 4-p-Tolyl-thiazol-2-ylamine

| Property | Value |

| Molecular Weight | 190.27 g/mol nih.gov |

| Melting Point | 132-136 °C |

| Appearance | White to light yellow crystalline powder |

| Solubility | Soluble in ethanol (B145695), dimethyl sulfoxide, and chloroform; low solubility in water |

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(4-methylphenyl)-1,3-thiazol-2-amine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S.BrH/c1-7-2-4-8(5-3-7)9-6-13-10(11)12-9;/h2-6H,1H3,(H2,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYGLGFKXSWZERM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)N.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 P Tolyl Thiazol 2 Ylamine Hydrobromide and Its Precursors

Established Synthetic Pathways to 4-p-Tolyl-thiazol-2-ylamine

The creation of the 4-p-Tolyl-thiazol-2-ylamine scaffold is most commonly achieved through the Hantzsch thiazole (B1198619) synthesis, a classic and versatile method for constructing thiazole rings. This approach and related cyclocondensation reactions are fundamental to the production of a wide array of 2-aminothiazole (B372263) derivatives. researchgate.net

Hantzsch Thiazole Synthesis and Related Cyclocondensation Reactions Utilizing Thiourea (B124793) and α-Bromo-p-methylacetophenone (2-bromo-1-(p-tolyl)ethanone)

The Hantzsch thiazole synthesis, in this specific context, involves the reaction of 2-bromo-1-(p-tolyl)ethanone with thiourea. chemicalbook.com This reaction is a cornerstone for the synthesis of 2-aminothiazoles. The mechanism commences with the nucleophilic attack of the sulfur atom in thiourea on the α-carbon of the halo-ketone, leading to the formation of an intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final 2-amino-4-arylthiazole product. rsc.org

This synthetic strategy is highly effective and widely employed due to its straightforward nature and the ready availability of the starting materials. organic-chemistry.org The reaction can be carried out under various conditions, often involving refluxing in a suitable solvent like ethanol (B145695). chemicalbook.com

Optimization of Reaction Conditions, Solvent Systems, and Yields

Significant research has been dedicated to optimizing the Hantzsch synthesis for 2-aminothiazoles to improve yields, reduce reaction times, and employ more environmentally benign conditions. mdpi.com Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the use of catalysts.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating this reaction, often leading to significantly higher yields and shorter reaction times compared to conventional heating methods. nih.gov For instance, reactions that might take several hours under reflux can often be completed in a matter of minutes using microwave irradiation. nih.gov

The choice of solvent can also have a profound impact on the reaction's efficiency. While ethanol is a common choice, other solvents such as dimethylformamide (DMF) have also been shown to be effective, sometimes leading to improved yields. nanobioletters.com The optimization process often involves screening a variety of solvents and bases to identify the ideal combination for a specific set of reactants. nanobioletters.com Below is a table summarizing various conditions reported for the synthesis of 4-p-tolyl-thiazol-2-ylamine and related structures.

| Reactants | Solvent | Conditions | Yield |

| 2-bromo-1-(p-tolyl)ethanone, Thiourea | 95% Ethanol | Reflux, 60 min | 99% chemicalbook.com |

| Acetophenone (B1666503) derivatives, Thiourea | Ethanol | 80 °C, Catalytic | Varies rsc.org |

| α-haloketones, Thioureas | Methanol | Reflux, 8 h | Lower Yields nih.gov |

| α-haloketones, Thioureas | Not specified | Microwave | 89-95% nih.gov |

| Ring-substituted 2-bromoacetophenones, 1-substituted-2-thioureas | Not specified | Heated microreactor, 70 °C | High Conversion rsc.org |

Preparation of the 4-p-Tolyl-thiazol-2-ylamine Hydrobromide Salt

Once the 4-p-Tolyl-thiazol-2-ylamine base has been synthesized and purified, the next step is its conversion into the hydrobromide salt. This is a standard procedure in medicinal chemistry to improve the solubility and stability of amine-containing compounds.

Protonation Strategies and Hydrobromination Methods

The formation of the hydrobromide salt is achieved through a straightforward acid-base reaction. The basic 2-amino group on the thiazole ring is protonated by hydrobromic acid (HBr). This can be accomplished by treating a solution of the 4-p-Tolyl-thiazol-2-ylamine base with a solution of HBr. The solvent for this process is typically an organic solvent in which the free base is soluble but the resulting hydrobromide salt is not, thus allowing for its precipitation and subsequent isolation by filtration.

While direct literature on the specific protonation of 4-p-tolyl-thiazol-2-ylamine is not abundant, the general principles of amine salt formation are well-established. In some related thiazole systems, protonation can occur at different sites, but for 2-aminothiazoles, the exocyclic nitrogen is the most basic and therefore the primary site of protonation. researchgate.net

Exploration of Alternative Synthetic Routes for Structural Analogs and Isomers

While the Hantzsch synthesis is the most direct route to 4-aryl-2-aminothiazoles, other methods have been developed for the synthesis of structural analogs and isomers. These alternative routes can be particularly useful for accessing derivatives with different substitution patterns on the thiazole ring or for creating libraries of related compounds for structure-activity relationship studies. mdpi.comnih.gov

One-pot multicomponent reactions have gained traction as an efficient way to generate molecular diversity. asianpubs.org These reactions can involve the in-situ generation of the α-haloketone from an acetophenone derivative, followed by the addition of thiourea. rsc.org This approach streamlines the synthetic process by reducing the number of separate reaction and purification steps.

For the synthesis of 4-aminothiazole isomers, a different synthetic strategy is required. For example, the construction of 4-aminothiazoles can be achieved through the condensation of a thioamide with ethyl bromopyruvate. nih.gov However, the stability of 4-aminothiazoles can be an issue, as they have been shown to be unstable in aqueous solutions, potentially undergoing tautomerization and hydrolysis. nih.gov

Furthermore, biocatalytic methods are emerging as a green alternative for the derivatization of aminothiazoles. For instance, enzymatic bromination can be used to introduce bromine atoms onto the thiazole ring, which can then be further functionalized through cross-coupling reactions. nih.gov

Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopic techniques are fundamental in confirming the molecular structure of a compound. For 4-p-Tolyl-thiazol-2-ylamine hydrobromide, a combination of Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (FTIR), and High-Resolution Mass Spectrometry (MS) would be required for a complete analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of a molecule.

¹H NMR: Proton NMR would be expected to show distinct signals for the aromatic protons on the p-tolyl ring, the thiazole (B1198619) ring proton, the methyl group protons, and the amine protons. The formation of the hydrobromide salt would lead to the protonation of the 2-amino group, resulting in an ammonium (B1175870) (-NH₃⁺) or iminium (>C=NH₂⁺) species, which would significantly shift the chemical shifts of the amine protons and adjacent protons compared to the free base. These protons would likely appear as a broad singlet at a downfield chemical shift and may show evidence of coupling to nitrogen.

¹³C NMR: Carbon NMR would reveal the number of unique carbon environments in the molecule. Key signals would correspond to the carbons of the p-tolyl ring, the thiazole ring, and the methyl group. The chemical shifts of the thiazole ring carbons, particularly the carbon atom attached to the amino group (C2), would be notably affected by the protonation upon forming the hydrobromide salt.

Vibrational Spectroscopy (Fourier Transform Infrared (FTIR))

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for N-H stretching vibrations of the aminium group, aromatic C-H stretching, C=C and C=N stretching vibrations within the aromatic and thiazole rings, and C-S stretching. The N-H stretching bands in the hydrobromide salt would differ significantly from those in the free amine, likely appearing as a broad band in the range of 2500-3000 cm⁻¹ due to the formation of the ammonium salt.

High-Resolution Mass Spectrometry (MS) for Molecular Formula Verification and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS would be used to verify the molecular formula of the cation (C₁₀H₁₁N₂S⁺). The analysis of the fragmentation pattern would provide further structural information, showing characteristic fragments resulting from the cleavage of the thiazole and tolyl moieties.

Elemental Analysis for Stoichiometric Composition

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, and bromine) in the compound. This data is used to confirm the empirical formula and the purity of the synthesized this compound. The experimentally determined percentages should align with the theoretical values calculated from the molecular formula C₁₀H₁₁BrN₂S.

Solid-State Structural Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is determined using X-ray diffraction techniques.

Analysis of Crystal Packing Motifs and Intermolecular Interactions

The crystal structure of this compound, once determined via single-crystal X-ray diffraction, would reveal the precise arrangement of its constituent ions in the solid state. In its protonated form, the thiazole ring system and the exocyclic amine group are expected to be key participants in a network of intermolecular interactions. The bromide anion (Br⁻) would play a crucial role as a primary hydrogen bond acceptor.

Analysis of related 2-aminothiazolium halide structures suggests that the most prominent interactions would be N-H···Br hydrogen bonds. These bonds would likely involve the protonated nitrogen atom of the thiazole ring (N3) and the hydrogen atoms of the exocyclic amino group (-NH₂), creating a robust network that defines the crystal packing. For instance, in the crystal structure of 4-(pyridin-2-yl)thiazol-2-ylamine, all amine N-H groups and heterocyclic nitrogen atoms are involved in intermolecular hydrogen bonding, forming centrosymmetric dimers. researchgate.net

Table 1: Predicted Intermolecular Interactions in Crystalline this compound (Note: This table is predictive, based on the analysis of similar compounds, as specific data is unavailable.)

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Hydrogen Bond | N-H (Amine) | Br⁻ | Primary structural motif, charge stabilization |

| Hydrogen Bond | N-H (Thiazole) | Br⁻ | Primary structural motif, charge stabilization |

| Weak Hydrogen Bond | C-H (Aromatic) | Br⁻ | Secondary stabilization |

| C-H···π Interaction | C-H (Aromatic/Alkyl) | Thiazole/Tolyl Ring | Directional packing influence |

| π-π Stacking | Tolyl ↔ Tolyl / Thiazole | Tolyl ↔ Tolyl / Thiazole | Contribution to lattice energy |

Application of Hirshfeld Surface Analysis for Non-Covalent Interaction Mapping

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties like the normalized contact distance (d_norm) onto the surface, one can identify regions of close contact, which correspond to specific non-covalent interactions.

For this compound, a Hirshfeld analysis would provide a detailed picture of the interaction landscape.

d_norm Surface: Intense red spots on the d_norm map would highlight the locations of the strong N-H···Br hydrogen bonds, indicating that the atoms are closer than the sum of their van der Waals radii. Weaker C-H···Br and C-H···π interactions would appear as lighter red or orange areas.

2D Fingerprint Plots: These plots provide a quantitative summary of the interactions. The plot for this compound would be expected to show distinct spikes corresponding to the dominant H···Br/Br···H contacts. Other significant contributions would likely come from H···H, C···H/H···C, and N···H/H···N contacts. For example, in a related thiazole derivative, H···H, H···C, and Cl···H interactions were found to be the most significant contributors to the crystal packing. nih.gov

Table 2: Predicted Contributions to the Hirshfeld Surface for this compound (Note: This table is predictive, as specific data is unavailable. Contributions are based on analyses of similar heterocyclic salts.)

| Interaction Type | Predicted Contribution (%) | Significance |

| H···Br / Br···H | High | Dominant due to strong N-H···Br hydrogen bonds |

| H···H | Moderate-High | Represents van der Waals contacts |

| C···H / H···C | Moderate | Associated with C-H···π and general packing |

| N···H / H···N | Low-Moderate | May indicate weaker N-H···N or N-H···π contacts |

| C···C | Low | Indicative of π-π stacking interactions |

Tautomerism and Conformational Dynamics Studies

Spectroscopic and Computational Investigation of Tautomeric Forms (e.g., amine-imine tautomerism)

The 2-aminothiazole (B372263) moiety can exist in two tautomeric forms: the amine form and the imine form. In the hydrobromide salt, the positive charge is delocalized, but the fundamental tautomeric equilibrium is still a relevant consideration.

Spectroscopic Analysis: Techniques like NMR and IR spectroscopy are invaluable for identifying the dominant tautomer. In ¹H NMR spectroscopy, the chemical shifts of the amine protons can provide clues. In the solid state, IR spectroscopy can distinguish between the C=N and C-N bonds characteristic of the different tautomers. For the parent 2-aminothiazole, studies have shown that the amino tautomer is the predominant form in solution. researchgate.net

Computational Chemistry: Density Functional Theory (DFT) calculations are routinely used to predict the relative energies and stability of different tautomers. By calculating the energies of the optimized geometries for both the amine and imine forms of the 4-p-Tolyl-thiazol-2-ylammonium cation, their relative populations according to the Boltzmann distribution can be estimated. Such studies on related systems consistently show the amine tautomer to be significantly more stable. rsc.org

Conformational Analysis of the Tolyl Group and Thiazole Ring

Rotational Barrier: The rotation around the single bond connecting the two rings is not entirely free. Steric hindrance between the ortho-hydrogens of the tolyl group and the sulfur atom or C5-hydrogen of the thiazole ring creates a rotational energy barrier.

Computational Modeling: Conformational analysis using computational methods (DFT) can map the potential energy surface as a function of this dihedral angle. This would identify the lowest energy (most stable) conformation. In many 4-aryl-thiazole structures, a non-planar (twisted) conformation is favored, as it minimizes steric repulsion while maintaining a degree of π-system conjugation. nih.gov The precise equilibrium angle represents a balance between these opposing electronic and steric effects. In the crystal structure of a similar compound, 2-(4-chlorophenyl)-5-phenyl-1,3-thiazole, the dihedral angles between the thiazole ring and its attached phenyl rings are 13.12° and 43.79°, respectively, indicating a twisted conformation. nih.gov

Computational and Theoretical Investigations of 4 P Tolyl Thiazol 2 Ylamine Hydrobromide

Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. nih.gov It is widely used to investigate the structural and electronic properties of heterocyclic compounds, including thiazole (B1198619) derivatives. mdpi.comresearchgate.net Methods like B3LYP, often paired with basis sets such as 6-311G(d,p) or 6-311+G(d,p), are standard for optimizing molecular geometries and calculating various molecular parameters. nih.govkbhgroup.in

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 4-p-Tolyl-thiazol-2-ylamine, DFT calculations would predict key bond lengths, bond angles, and dihedral angles. mdpi.com

Based on studies of similar 4-aryl-thiazol-2-ylamine structures, the molecule is expected to be largely planar, although some torsion between the thiazole and p-tolyl rings may exist to minimize steric hindrance. mdpi.comasianpubs.org The optimization process confirms the structure as a true energy minimum by ensuring there are no imaginary vibrational frequencies. nih.gov The resulting optimized geometry is the foundation for all further computational analyses, including electronic and spectroscopic properties.

Table 1: Predicted Key Geometric Parameters for a 4-Aryl-Thiazole Derivative Core Structure Note: These are representative values based on DFT calculations of analogous structures. Actual values for 4-p-Tolyl-thiazol-2-ylamine may vary slightly.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=N (thiazole ring) | ~1.30 Å |

| Bond Length | C-S (thiazole ring) | ~1.75 Å |

| Bond Length | C-N (exocyclic amine) | ~1.36 Å |

| Bond Length | C-C (thiazole-aryl link) | ~1.47 Å |

| Bond Angle | C-S-C (thiazole ring) | ~90° |

| Dihedral Angle | Torsion (Thiazole-Aryl) | 10-30° |

The electronic character of a molecule is defined by the distribution of its electrons. Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

For 4-p-Tolyl-thiazol-2-ylamine, the HOMO is expected to be delocalized across the electron-rich thiazole ring, the amino group, and the p-tolyl substituent. The LUMO is typically distributed over the thiazole ring and the attached aryl system. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter; a smaller gap indicates higher chemical reactivity and lower kinetic stability. nih.govkbhgroup.in The introduction of substituents on the aryl ring can modulate this energy gap. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for 2-Aminothiazole (B372263) Derivatives Note: Values are illustrative and derived from DFT studies on related molecules. kbhgroup.in

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.5 to -6.5 eV | Electron-donating orbital, delocalized over the molecule |

| LUMO | -1.0 to -2.0 eV | Electron-accepting orbital, primarily on the heterocyclic core |

| HOMO-LUMO Gap (ΔE) | 3.5 to 5.0 eV | Indicator of chemical reactivity and stability |

DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for validation.

Vibrational Frequencies (IR/Raman): Theoretical vibrational analysis calculates the frequencies corresponding to the fundamental modes of molecular vibration. researchgate.net These calculated frequencies can be correlated with experimental peaks in Infrared (IR) and Raman spectra. While harmonic frequency calculations often overestimate experimental values, they can be corrected using scaling factors to achieve excellent agreement. iu.edu.sa This allows for precise assignment of vibrational modes, such as C-H stretches, N-H bends, and ring vibrations of the thiazole and tolyl groups. researchgate.net

NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used with DFT to calculate nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. iu.edu.sa Theoretical calculations can predict the chemical shifts for each proton and carbon atom in the 4-p-Tolyl-thiazol-2-ylamine structure. These predictions are invaluable for assigning peaks in experimental NMR spectra and confirming the molecular structure. dergipark.org.trchemicalbook.com For instance, calculations can distinguish between the protons on the thiazole ring and the p-tolyl ring based on their distinct electronic environments.

Quantum Chemical Calculations for Electronic Properties and Reactivity Descriptors

Beyond FMO analysis, DFT can be used to calculate a range of global reactivity descriptors that quantify the chemical reactivity and stability of a molecule. nih.govmdpi.com These descriptors are derived from the conceptual DFT framework and provide a quantitative measure of a molecule's response to chemical perturbations.

Key reactivity descriptors include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Global Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ² / (2η)

High chemical hardness (η) and a low softness (S) value indicate high stability and low reactivity. Conversely, a molecule with a low chemical hardness is more reactive. mdpi.com The electrophilicity index (ω) measures the ability of a molecule to accept electrons. These parameters are crucial for predicting how 4-p-Tolyl-thiazol-2-ylamine might interact with other chemical species. scirp.org

Molecular Modeling and Simulation Approaches

While the core structure of 4-p-Tolyl-thiazol-2-ylamine is relatively rigid, rotation around single bonds allows for different spatial arrangements, or conformations. The most significant conformational flexibility arises from the rotation around the C-C bond connecting the thiazole and p-tolyl rings.

Computational methods can explore the potential energy surface associated with this rotation. By systematically changing the dihedral angle between the two rings and calculating the energy at each step, a rotational energy profile can be generated. This analysis identifies the lowest-energy (most stable) conformation and the energy barriers to rotation between different conformations. iu.edu.samdpi.com For 4-p-Tolyl-thiazol-2-ylamine, the most stable conformation is likely one where the rings are not perfectly coplanar, representing a balance between the stabilizing effects of π-conjugation and the destabilizing effects of steric repulsion. rsc.org

In Silico Studies of Ligand-Target Interactions for Thiazole Scaffolds

Computational methods, particularly molecular docking, have become indispensable tools in drug discovery for predicting the binding affinity and interaction patterns of ligands with their biological targets. For thiazole scaffolds, including derivatives of 4-p-tolyl-thiazol-2-ylamine, in silico studies have provided significant insights into their potential mechanisms of action and have guided the synthesis of more potent and selective inhibitors for a variety of protein targets. These theoretical investigations are crucial for understanding the structure-activity relationships (SAR) that govern the therapeutic potential of this class of compounds.

Molecular docking simulations of thiazole derivatives have been extensively performed to elucidate their interactions with the active sites of various enzymes and receptors implicated in cancer, infectious diseases, and other pathological conditions. These studies have revealed that the thiazole ring often serves as a crucial pharmacophore, participating in key interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking with amino acid residues within the binding pocket of the target protein.

For instance, in the context of anticancer research, molecular docking studies have explored the interaction of thiazole-based compounds with targets like cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation. nih.gov A study on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as potential CDK2/4/6 inhibitors highlighted the importance of the thiazole moiety in establishing critical interactions within the kinase domain. nih.gov Similarly, in silico investigations of 4-phenylthiazol-2-amine derivatives targeting the estrogen receptor-α (ER-α), a key protein in breast cancer, demonstrated favorable binding energies and interaction patterns within the ligand-binding domain. nih.gov One of the synthesized compounds, 3e , exhibited a superior docking score of -8.911 kcal/mol compared to the standard drug tamoxifen (B1202) (-6.821 kcal/mol). nih.gov

The versatility of the thiazole scaffold is further demonstrated by its targeting of microbial enzymes. In silico studies have identified thiazole derivatives as potential inhibitors of bacterial DNA gyrase and dihydrofolate reductase (DHFR), essential enzymes for bacterial survival. nih.govals-journal.com For example, novel 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines have shown promising DNA gyrase inhibitory activity, with docking studies indicating a binding affinity superior to that of ciprofloxacin. als-journal.com Another study on newly synthesized thiazole derivatives targeting Escherichia coli DHFR revealed that compounds 2c and 4m had greater potency (IC50 values of 3.796 µM and 2.442 µM, respectively) than the standard antibiotic trimethoprim (B1683648) (IC50 = 8.706 µM). nih.gov

The following interactive data tables summarize the findings from various in silico studies on thiazole scaffolds, showcasing their binding affinities and interactions with different biological targets.

Molecular Docking Scores of Thiazole Derivatives Against Cancer Targets

| Compound | Target Protein | Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) |

|---|---|---|---|---|

| Compound 3e (a 4-Phenylthiazol-2-amine derivative) | Estrogen Receptor-α (ER-α) | -8.911 | Tamoxifen | -6.821 |

| Compound 4c (a 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-one) | VEGFR-2 | - | Sorafenib | - |

| Compound 15 | Rho6 protein | -9.2 | - | - |

In Silico and In Vitro Activity of Thiazole Derivatives Against Microbial Targets

| Compound | Target/Organism | Parameter | Value | Reference Compound | Reference Value |

|---|---|---|---|---|---|

| Compound 2c | Escherichia coli DHFR | IC50 | 3.796 µM | Trimethoprim | 8.706 µM |

| Compound 4m | Escherichia coli DHFR | IC50 | 2.442 µM | Trimethoprim | 8.706 µM |

| Compound 5h | DNA Gyrase | IC50 | 3.52 µg/ml | Ciprofloxacin | 4.32 µg/ml |

These computational investigations consistently underscore the potential of the thiazole scaffold as a versatile platform for the design of targeted therapeutic agents. The insights gained from these in silico studies are invaluable for the rational design and optimization of novel thiazole derivatives with enhanced potency and selectivity for a wide range of biological targets.

Chemical Reactivity and Derivatization Strategies

Functionalization of the Thiazole (B1198619) Ring System

The thiazole ring in 4-p-tolyl-thiazol-2-ylamine is an electron-rich heterocyclic system. Its reactivity is influenced by the electron-donating amino group at the C2 position and the aryl substituent at the C4 position.

Direct electrophilic substitution on the p-tolyl group of 4-p-tolyl-thiazol-2-ylamine is challenging due to the high reactivity of the aminothiazole ring system. The C5 position of the thiazole ring is particularly activated by the C2-amino group, making it the preferred site for electrophilic attack. Reactions such as halogenation and nitration tend to occur regioselectively on the thiazole core rather than the p-tolyl ring. mdpi.comnih.gov

To achieve substitution on the p-tolyl ring, the more reactive sites on the thiazole core, particularly the C2-amino group and the C5-position, would likely need to be protected or the reaction conditions carefully tailored to favor functionalization of the less activated phenyl ring. However, literature focusing specifically on this strategy for this compound is not prominent, as derivatization of the heterocyclic core and the amino group is more commonly explored.

Nucleophilic substitution reactions directly on the thiazole ring are generally difficult unless a suitable leaving group is present. The most common strategy involves a two-step process: initial electrophilic halogenation followed by a cross-coupling reaction.

Bromination at the C5-Position: The C5 position of 2-amino-4-arylthiazoles is readily susceptible to electrophilic bromination using reagents like N-bromosuccinimide (NBS) or molecular bromine in acidic conditions. mdpi.comnih.gov This reaction proceeds with high regioselectivity, yielding the 5-bromo derivative.

Cross-Coupling Reactions: The resulting 5-bromo-4-(p-tolyl)thiazol-2-amine serves as a key intermediate for introducing various substituents at the C5 position via transition metal-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura cross-coupling reactions with arylboronic acids, catalyzed by palladium complexes, allow for the synthesis of 5-aryl-2-amino-4-(p-tolyl)thiazoles. mdpi.comnih.gov This enzymatic bromination followed by cross-coupling has been demonstrated as a viable strategy for derivatizing complex molecules under mild, aqueous conditions. nih.gov

Another approach to achieve formal nucleophilic substitution at the thiazole core is through the Sandmeyer reaction. The 2-amino group can be converted to a diazonium salt, which can then be displaced by various nucleophiles. For example, treatment with sodium nitrite (B80452) in the presence of a copper(I) salt, such as copper(I) chloride, can replace the amino group with a chloro group, yielding a 2-chloro-4-(p-tolyl)thiazole derivative. mdpi.com

Reactions Involving the Aminothiazole Group

The exocyclic amino group at the C2 position is a primary site for derivatization due to its nucleophilic character. A wide range of modifications, including acylation, alkylation, arylation, and condensation reactions, are readily achievable.

The nucleophilic nitrogen of the 2-amino group reacts readily with various electrophiles.

Acylation: This is a common and straightforward modification, typically achieved by reacting the aminothiazole with acyl chlorides or anhydrides in the presence of a base. nih.govnih.govnih.gov This reaction leads to the formation of N-(4-p-tolyl-thiazol-2-yl)amides. A wide variety of acyl groups, including substituted benzoyl groups, have been introduced using this method to explore structure-activity relationships. nih.gov

Alkylation: While less common than acylation, alkylation of the amino group can be performed using alkyl halides. However, controlling the degree of alkylation to prevent the formation of quaternary ammonium (B1175870) salts can be a challenge.

Arylation: Palladium-catalyzed N-arylation (Buchwald-Hartwig amination) is an effective method for coupling 2-aminothiazoles with aryl bromides and triflates. nih.gov This reaction allows for the synthesis of a broad range of 2-arylamino-4-(p-tolyl)thiazole derivatives, which are prominent motifs in medicinal chemistry. The use of specific phosphine (B1218219) ligands and additives like acetic acid can significantly improve catalyst efficiency and substrate scope. nih.gov

| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |

| Acylation | Substituted Benzoyl Chlorides, Base | N-(4-p-tolyl-thiazol-2-yl)benzamides | nih.gov |

| Acylation | Acetic Anhydride, Furoyl Chloride | N-acetyl and N-furoyl derivatives | nih.gov |

| Arylation | Aryl Bromides, Pd(OAc)₂, Phosphine Ligand, Base | N-Aryl-4-(p-tolyl)thiazol-2-amines | nih.gov |

| Arylation | Aryl Halides, Thiourea (B124793) (forms N-arylthiourea), then cyclization | N-Aryl-4-(p-tolyl)thiazol-2-amines | nanobioletters.com |

The primary amino group of 4-p-tolyl-thiazol-2-ylamine can undergo condensation reactions with carbonyl compounds, most notably aldehydes, to form imines, commonly known as Schiff bases. researchgate.netresearchgate.netekb.eg

The reaction is typically carried out by refluxing equimolar amounts of the aminothiazole and a suitable aldehyde in a solvent like ethanol (B145695), often with catalytic amounts of acid. This reaction has been used to synthesize a variety of Schiff bases by condensing 2-amino-4-arylthiazoles with different aromatic aldehydes, such as 4-N,N-dimethylbenzaldehyde and 5-nitro-salicylaldehyde. researchgate.netscirp.org These Schiff bases are of significant interest as ligands for the formation of metal complexes. researchgate.netekb.eg

| Aldehyde Reactant | Reaction Conditions | Product | Reference(s) |

| 4-N,N-Dimethylbenzaldehyde | Reflux in ethanol | 4-N,N-Dimethylbenzylidene-4-(p-tolyl)thiazol-2-amine | researchgate.net |

| 3,4,5-Trimethoxybenzaldehyde | - | N-(3,4,5-Trimethoxybenzylidene)-4-(p-tolyl)thiazol-2-amine | mdpi.com |

| 5-Nitro-salicylaldehyde | Reflux in ethanol | Schiff base ligand with disulfide bridge (from precursor) | scirp.org |

| 2-Hydroxybenzaldehyde | Reflux in ethanol | 2-((4-(p-tolyl)thiazol-2-ylimino)methyl)phenol | ekb.eg |

Other condensation reactions include the formation of thiourea derivatives through reaction with isothiocyanates. nih.gov

Application of Derivatization in Analytical Methodologies (e.g., p-Tolyl Isocyanate Derivatization for Mass Spectrometry)

Derivatization is a chemical modification technique used to convert a compound into a product of similar structure, called a derivative, which has properties that are more suitable for a particular analytical method. In the context of analyzing compounds like 4-p-Tolyl-thiazol-2-ylamine, derivatization can significantly enhance their detectability and chromatographic behavior, particularly for techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

The primary amine group (-NH2) in 4-p-Tolyl-thiazol-2-ylamine is a key functional group that allows for a variety of derivatization reactions. One such important derivatization reagent is p-tolyl isocyanate. Isocyanates are known to react efficiently with primary amines to form stable urea (B33335) derivatives. This reaction is often employed to improve the analytical characteristics of amine-containing compounds.

The derivatization of 4-p-Tolyl-thiazol-2-ylamine with p-tolyl isocyanate introduces a p-tolyl urea moiety to the molecule. This modification can lead to several analytical advantages:

Increased Volatility and Thermal Stability: For GC-MS analysis, the derivatized product is typically more volatile and thermally stable than the original amine hydrobromide salt, allowing for better separation and transmission through the GC column.

Improved Chromatographic Separation: Derivatization can alter the polarity of the analyte, leading to improved peak shape and resolution in both gas and liquid chromatography.

Enhanced Ionization Efficiency: In mass spectrometry, the derivative may exhibit improved ionization efficiency, leading to a stronger signal and lower detection limits. rsc.org The introduction of the p-tolyl group can facilitate specific fragmentation patterns, aiding in structural elucidation. nih.govresearchgate.net

Increased Mass: The significant increase in molecular weight upon derivatization can shift the mass-to-charge ratio (m/z) of the analyte to a higher, less crowded region of the mass spectrum, reducing potential interferences from matrix components.

A study on the use of p-tolyl isocyanate as a derivatizing reagent for polar compounds demonstrated its high efficiency in reacting with hydroxyl and sulfhydryl groups. nih.govresearchgate.net While this study did not specifically include 4-p-Tolyl-thiazol-2-ylamine, the fundamental reactivity of isocyanates with active hydrogen-containing functional groups, such as the primary amine in this compound, is a well-established principle in organic chemistry.

The general reaction of an amine with p-tolyl isocyanate is as follows:

R-NH₂ + O=C=N-C₆H₄-CH₃ → R-NH-C(=O)-NH-C₆H₄-CH₃

In the case of 4-p-Tolyl-thiazol-2-ylamine, the reaction would yield N-(4-p-tolylthiazol-2-yl)-N'-(p-tolyl)urea. This derivative would then be amenable to analysis by mass spectrometry, providing characteristic fragment ions that can be used for its unambiguous identification and quantification. For instance, the derivatized compounds often produce distinct electron ionization (EI) mass spectra that provide valuable structural information. nih.govresearchgate.net

The stability of the resulting urea derivative is another significant advantage. Derivatives formed with p-tolyl isocyanate have been reported to be highly stable for extended periods and are not sensitive to moisture, which is a notable improvement over other common derivatizing agents like silylating reagents. nih.govresearchgate.net

The application of p-tolyl isocyanate derivatization is particularly valuable for trace-level analysis of amine-containing compounds in complex matrices, where enhanced sensitivity and selectivity are crucial. rsc.orgnih.gov

Advanced Research Applications of 4 P Tolyl Thiazol 2 Ylamine Derivatives

Role as a Key Heterocyclic Building Block in Complex Organic Synthesis

The 4-p-tolyl-thiazol-2-ylamine scaffold is a significant heterocyclic building block in the field of organic synthesis. ossila.com The thiazole (B1198619) ring is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. Its aromaticity and the presence of multiple reactive sites allow for the construction of more complex molecular architectures. nih.gov

The chemical versatility of the thiazole nucleus, characterized by the presence of both an electron-donating sulfur atom and an electron-withdrawing nitrogen atom, creates a unique reactivity profile that is advantageous for synthetic chemists. This allows for a variety of chemical modifications, including electrophilic substitution, cycloaddition, and metal-catalyzed reactions.

The synthesis of derivatives often begins with the reaction of a-bromoketones with thiourea (B124793) or its derivatives. nih.govchemicalbook.com For instance, 4-(p-tolyl)thiazol-2-amine can be synthesized by reacting 2-bromo-1-(p-tolyl)ethanone with thiourea in ethanol (B145695). chemicalbook.com This foundational molecule can then be further modified. For example, the amino group at the 2-position can be a nucleophile in various reactions, allowing for the attachment of other molecular fragments.

The utility of thiazole derivatives as building blocks is further demonstrated by their use in the synthesis of multi-ring heterocyclic systems. mdpi.com Researchers have successfully synthesized new series of compounds containing di-, tri-, and tetrathiazole moieties, showcasing the role of the initial thiazole derivative as a foundational component for creating larger, more complex structures. mdpi.com

Exploration in Materials Science Research

The unique electronic and structural characteristics of 4-p-tolyl-thiazol-2-ylamine derivatives have prompted their exploration in materials science, particularly in the development of novel polymers, coatings, and optoelectronic materials.

Thiazole derivatives are incorporated into polymeric materials to enhance their properties. ekb.eg Studies have shown that the addition of thiazole derivatives to polyurethane coatings can improve their antimicrobial, flame retardant, and mechanical properties. ekb.egresearchgate.net The inherent stability of the thiazole ring contributes to the durability of the resulting polymer. ekb.eg The presence of the =N-C-S moiety within the thiazole ring is associated with antimicrobial activity, making these derivatives valuable additives in the formulation of protective coatings. ekb.eg

The general synthetic approach involves preparing the thiazole derivative and then physically incorporating it as an additive into the polymer matrix. ekb.egresearchgate.net While specific research on polymers derived directly from 4-p-tolyl-thiazol-2-ylamine hydrobromide is emerging, the principles established with other thiazole derivatives provide a strong basis for its potential in this area.

| Property | Observation | Reference |

|---|---|---|

| Antimicrobial Activity | Improved resistance against Gram-negative and Gram-positive bacteria, and fungi. | ekb.eg |

| Flame Retardancy | Increased Limiting Oxygen Index (LOI) of the coated films. | ekb.eg |

| Mechanical Properties | Enhancements in the overall mechanical durability of the coating. | ekb.eg |

Thiazole-containing imine structures are being investigated for their potential applications in optoelectronics. bohrium.com The electronic properties of these materials can be tuned by modifying the substituents on the thiazole ring and the aromatic groups attached to the imine nitrogen. The formation of imines from 2-aminothiazole (B372263) derivatives introduces a conjugated system that can influence the material's absorption and emission of light.

Research on related structures has shown that the introduction of different substituents significantly influences the absorption and emission spectra of the resulting compounds. nih.gov Furthermore, the stabilization of covalent organic frameworks (COFs) through the conversion of imine linkages to more robust thiazole linkages has been demonstrated. nih.gov This post-synthetic modification enhances the chemical and electron beam stability of the material, which is crucial for the fabrication and longevity of electronic devices. nih.gov

A study on a thermally stable imine, 4-[(di-p-tolyl-amino)benzylidene]-(5-pyridin-4-yl- chemicalbook.comekb.egsigmaaldrich.comthiadiazol-2-yl)-imine, revealed that doping with camphorsulfonic acid could modify its absorption spectra and reduce overheating in simple electronic devices, suggesting its potential in optoelectronics. bohrium.com

Applications in Catalysis and Ligand Design

The nitrogen and sulfur atoms within the thiazole ring of 4-p-tolyl-thiazol-2-ylamine derivatives provide excellent coordination sites for metal ions, leading to their application in catalysis and ligand design.

Thiazole derivatives are effective ligands for a variety of transition metals. nih.govresearchgate.net The presence of a soft base (sulfur) and a hard base (nitrogen) allows thiazoles to coordinate with a range of soft and hard metals. nih.gov The 2-amino group in 4-p-tolyl-thiazol-2-ylamine provides an additional coordination site, enabling the formation of stable chelate complexes with metal ions.

The synthesis of metal complexes typically involves mixing the thiazole ligand with a metal salt in a suitable solvent. nih.govnih.gov For example, a series of 5-N-arylaminothiazoles were used to form isolable nickel complexes, and new zinc-thiazole complexes were synthesized by mixing the corresponding thiazoles with zinc halides at room temperature. nih.gov These complexes can exhibit interesting photophysical properties, such as enhanced emission in solution and the solid state. nih.gov

| Metal Ion | Ligand Type | Potential Application | Reference |

|---|---|---|---|

| Nickel(II) | 5-N-arylaminothiazoles | Structural studies | nih.gov |

| Zinc(II) | 5-N-arylaminothiazoles | Sensing of zinc halides | nih.gov |

| Palladium(II) | 2-aminothiazole derivatives | Potential antitumor agents | researchgate.net |

| Platinum(II) | 2-aminothiazole derivatives | Potential antitumor agents | researchgate.net |

The metal complexes formed from thiazole-based ligands can exhibit catalytic activity in various organic transformations. The electronic environment around the metal center, which is influenced by the thiazole ligand, plays a crucial role in determining the catalytic efficiency and selectivity of the complex.

While direct catalytic applications of this compound complexes are a developing area of research, related thiazole-containing systems have shown promise. For instance, thiazol-5-ylidene mesoionic carbenes, which can be derived from thiazolium salts, are used to form stable complexes with gold and palladium that have potential as catalysts. researchgate.net These carbenes are noted for their strong donor properties, which can be beneficial for many catalytic processes. researchgate.net The investigation into the catalytic potential of metal complexes derived from 4-p-tolyl-thiazol-2-ylamine is a logical progression in this field.

Contribution to Agrochemical Research through Chemical Design

The structural framework of 4-p-tolyl-thiazol-2-ylamine is utilized in the rational design of novel agrochemicals aimed at enhancing crop protection and yield.

The development of effective and selective agrochemicals is crucial for modern agriculture. Thiazole derivatives are integral to this field, serving as key intermediates in the synthesis of compounds designed to protect crops. guidechem.comresearchgate.net One significant application is in the creation of herbicide safeners. These compounds are designed to selectively shield crop plants from the potentially harmful effects of herbicides without diminishing the herbicide's efficacy against weeds. researchgate.net

Researchers have successfully synthesized novel 2-dichloroacetyl thiazole derivatives by splicing the thiazole moiety with dichloroacetyl groups. This chemical design strategy aims to create potent herbicide safeners. The synthesis of the core structure, 4-(p-tolyl)thiazol-2-amine, is typically achieved by reacting 2-bromo-1-(p-tolyl)ethanone with thiourea in ethanol under reflux conditions. chemicalbook.com This intermediate can then be further modified to produce a range of potential agrochemical agents. researchgate.net

Understanding the relationship between a molecule's structure and its biological activity is paramount in designing next-generation agrochemicals. Theoretical and computational methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, are employed to predict the efficacy of novel compounds. researchgate.net

For instance, QSAR analyses have been conducted on 2-amino-arylthiazole derivatives to correlate their structural features with their antifungal activity against various plant pathogens like Fusarium moniliforme, Aspergillus flavus, and Aspergillus niger. researchgate.net These studies use computational models to link physicochemical parameters, derived from the molecules' optimized 3D structures, with their experimentally observed inhibitory effects. The insights gained from these models help guide the synthesis of new derivatives with potentially enhanced antifungal potency. researchgate.net Similarly, structure-activity relationship (SAR) studies on thiazole phenoxypyridine derivatives have been used to optimize their effectiveness in protecting maize from herbicide injury. researchgate.net These theoretical approaches are essential for rationally designing more effective and safer agrochemicals.

Significance in Medicinal Chemistry Research (Scaffold-Based Investigations)

The 4-p-tolyl-thiazol-2-ylamine scaffold is a privileged structure in medicinal chemistry, forming the basis for the synthesis and investigation of new therapeutic agents across various disease areas. Its value lies in its ability to be readily modified, allowing for the creation of large libraries of compounds for biological screening. guidechem.comresearchgate.net

The synthesis of novel chemical entities based on the thiazole framework is a robust area of research. A common synthetic strategy involves the Hantzsch thiazole synthesis, where an α-haloketone (like 2-bromo-1-(p-tolyl)ethanone) is reacted with a thioamide (like thiourea). chemicalbook.com Another versatile method involves the heterocyclization of thiosemicarbazone derivatives with appropriately substituted phenacyl bromides to yield hydrazinyl-1,3-thiazole derivatives. nih.gov

These synthetic routes allow for extensive structural diversification. By varying the substituents on the aromatic rings and the amine group of the core 4-p-tolyl-thiazol-2-ylamine structure, chemists can fine-tune the molecule's properties to interact with specific biological targets. This scaffold-based approach has led to the development of derivatives with potential applications as anticancer, antimicrobial, and anti-inflammatory agents. nih.govresearchgate.netnanobioletters.com

Derivatives of the thiazole scaffold have been extensively studied for their ability to modulate key enzymes involved in inflammation and other disease processes.

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition: The COX and 5-LOX enzymes are critical mediators of the inflammatory cascade. Dual inhibition of these enzymes is a promising strategy for developing anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs. researchgate.net Numerous studies have shown that thiazole and thiazolidinone-based compounds can effectively inhibit these enzymes. For example, the compound (2-(diphenylamino)-4-(4-nitrophenyl)thiazol-5-yl)(naphthalen-1-yl)methanone demonstrated potent and selective COX-2 inhibition, with an IC50 value equivalent to the reference drug etoricoxib, alongside significant 5-LOX inhibition. researchgate.netepa.gov Research has identified various thiazole derivatives with dual COX-2 and 5-LOX inhibitory activity, highlighting the therapeutic potential of this chemical class. mdpi.com

| Compound | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| (2-(diphenylamino)-4-(4-nitrophenyl)thiazol-5-yl)(naphthalen-1-yl)methanone (7h) | COX-2 | 0.07 ± 0.02 | researchgate.netepa.gov |

| (2-(diphenylamino)-4-(4-nitrophenyl)thiazol-5-yl)(naphthalen-1-yl)methanone (7h) | 5-LOX | 0.29 ± 0.09 | researchgate.netepa.gov |

| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 5-LOX | 0.127 | nih.gov |

| Compound 20b (a thiazolidinone derivative) | COX-2 | 14.4 | nih.gov |

p38 Kinase Modulation: The p38 mitogen-activated protein (MAP) kinase is a key enzyme in regulating the production of pro-inflammatory cytokines like TNF-α. nih.gov Its inhibition is a major focus for treating inflammatory disorders. A series of 4-phenyl-5-pyridyl-1,3-thiazole analogues, which share a structural resemblance to the 4-p-tolyl-thiazole scaffold, have been identified as potent inhibitors of p38 MAP kinase. nih.gov Structure-activity relationship studies led to the identification of orally active lead candidates that effectively block the in vivo production of TNF-α, demonstrating potential as novel anti-inflammatory agents for conditions like rheumatoid arthritis. nih.gov

The broad-spectrum antimicrobial and antifungal properties of thiazole derivatives are well-documented. nanobioletters.commdpi.comnih.gov The theoretical basis for this activity is explored through computational studies, including molecular docking and SAR analysis, which help elucidate their mechanism of action. nih.govnih.gov

Molecular docking studies have predicted that the antibacterial action of certain thiazole derivatives may stem from the inhibition of essential bacterial enzymes, such as the E. coli MurB enzyme, which is involved in cell wall synthesis. nih.gov For antifungal activity, a probable mechanism is the inhibition of 14α-lanosterol demethylase, an enzyme crucial for ergosterol (B1671047) biosynthesis in fungal cell membranes. nih.gov

Structure-activity relationship studies have revealed key structural features that influence antimicrobial potency. For example, combining the thiazole ring with other heterocyclic systems, such as pyrazole (B372694) or azetidinone, can significantly impact biological activity. nih.gov The nature and position of substituents on the aryl rings of the thiazole scaffold are also critical. For instance, some studies have shown that derivatives containing a p-tolyl moiety exhibit high activity against a range of microbial strains. researchgate.net These theoretical and SAR-driven approaches are vital for the rational design of new thiazole-based antimicrobial and antifungal agents to combat growing drug resistance. nih.govnih.gov

Future Perspectives and Emerging Research Directions

Development of Sustainable and Green Chemistry Approaches for Thiazole (B1198619) Synthesis

Traditional methods for synthesizing thiazole derivatives, while effective, often rely on harsh reaction conditions, hazardous reagents, and generate significant chemical waste. acs.orgnih.govresearcher.liferesearchgate.net The principles of green chemistry are increasingly being integrated into thiazole synthesis to address these environmental concerns. acs.orgnih.govresearcher.liferesearchgate.net Future research is focused on developing more sustainable and eco-friendly synthetic routes.

Key areas of development in green thiazole synthesis include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. nih.gov

Ultrasound-Mediated Synthesis: Sonication provides an alternative energy source that can promote reactions through acoustic cavitation, leading to improved efficiency and milder reaction conditions.

Green Solvents: The use of environmentally benign solvents, such as water, polyethylene (B3416737) glycol (PEG), and ionic liquids, is being explored to replace volatile and toxic organic solvents.

Biocatalysis: Employing enzymes and whole-cell systems as catalysts offers a highly selective and environmentally friendly approach to thiazole synthesis, operating under mild conditions.

Multi-Component Reactions: Designing one-pot reactions where multiple starting materials react to form the final product without the need to isolate intermediates can significantly reduce waste and improve efficiency.

Catalyst-Free Reactions: The development of synthetic protocols that proceed efficiently without the need for a catalyst is a major goal in green chemistry, minimizing waste and potential contamination of the final product.

These green chemistry approaches are not only environmentally beneficial but also offer advantages in terms of cost-effectiveness and scalability, making them attractive for industrial applications. acs.org

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science, and the design of thiazole derivatives is no exception. researcher.lifeadv-bio.com These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the design-make-test-analyze cycle. adv-bio.com

Future applications of AI and ML in the context of thiazole compounds include:

Quantitative Structure-Activity Relationship (QSAR) Models: AI-powered QSAR models can predict the biological activity of novel thiazole derivatives based on their chemical structure. nih.govnih.govadv-bio.com This allows for the virtual screening of large libraries of compounds to identify promising candidates for synthesis and testing. nih.gov

De Novo Drug Design: Generative AI models can design entirely new thiazole-based molecules with desired properties, such as high potency and low toxicity. researcher.life These models learn the underlying principles of chemical structures and can generate novel compounds that are likely to be active.

Prediction of Physicochemical Properties: Machine learning algorithms can accurately predict key properties of thiazole derivatives, such as solubility, stability, and bioavailability, which are crucial for their development as drugs or materials.

Molecular Docking and Simulation: While not strictly AI, these computational techniques are often used in conjunction with machine learning to predict how thiazole-based molecules will interact with biological targets or self-assemble into materials. rsc.org

Expansion into Novel Materials and Supramolecular Assemblies

While thiazoles are well-established in medicinal chemistry, their unique electronic and structural properties are increasingly being exploited in the development of novel materials and supramolecular assemblies. nih.govnih.gov The electron-withdrawing nature of the thiazole ring makes it a valuable component in organic electronics. nih.govnih.gov

Emerging research directions in this area include:

Organic Semiconductors: Thiazole-based small molecules and polymers are being investigated for their potential use in organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). nih.govnih.gov The ability to tune the electronic properties of these materials by modifying the substituents on the thiazole ring is a key advantage. nih.gov

Metal-Organic Frameworks (MOFs): Thiazole-containing ligands can be used to construct MOFs with unique properties. acs.orgresearchgate.net These porous materials have potential applications in gas storage, catalysis, and sensing. acs.orgresearchgate.net The nitrogen and sulfur atoms in the thiazole ring can act as coordination sites for metal ions, leading to the formation of stable and functional frameworks. researchgate.net

Supramolecular Self-Assembly: The ability of thiazole derivatives to form ordered structures through non-covalent interactions is being explored for the creation of functional nanomaterials. These self-assembled structures could have applications in areas such as drug delivery and molecular electronics.

The exploration of thiazole scaffolds in materials science is a rapidly growing field with the potential to yield new technologies with a wide range of applications.

Interdisciplinary Research on Thiazole Scaffolds for Innovations in Diverse Scientific Fields

The versatility of the thiazole scaffold lends itself to a wide range of applications beyond traditional chemistry, fostering interdisciplinary research and innovation.

Future and emerging interdisciplinary applications of thiazole derivatives include:

Agricultural Chemistry: Thiazole-containing compounds have shown promise as pesticides, including fungicides, insecticides, and herbicides. acs.orgnih.gov Their low toxicity and diverse biological activities make them attractive candidates for the development of new crop protection agents. acs.orgnih.gov

Bioimaging: The inherent fluorescence of some thiazole derivatives makes them suitable for use as probes in bioimaging. rsc.orgnih.gov These molecules can be designed to selectively bind to specific biological targets, allowing for their visualization within living cells and organisms. rsc.orgnih.gov This has significant implications for diagnostics and understanding disease processes.

Food Chemistry and Sensory Science: Thiazoles are naturally occurring compounds that contribute to the flavor and aroma of many foods, often imparting nutty, roasted, or meaty notes. adv-bio.com Research in this area focuses on understanding the formation of these compounds during cooking and their application as flavor enhancers in the food industry. adv-bio.comadv-bio.commdpi.com

The continued exploration of thiazole chemistry at the interface of different scientific disciplines is expected to lead to novel solutions for challenges in agriculture, healthcare, and food technology.

Q & A

Q. What are the common synthetic routes for 4-p-Tolyl-thiazol-2-ylamine hydrobromide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, such as Hantzsch thiazole ring formation followed by condensation with p-tolyl derivatives. For example, thiazole cores can be synthesized via cyclization of thiourea derivatives with α-haloketones under reflux conditions. Intermediates are characterized using thin-layer chromatography (TLC) for purity and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation. Elemental analysis (EA) and high-resolution mass spectrometry (HRMS) validate molecular composition .

Q. What experimental protocols are recommended for evaluating the cytotoxicity of this compound?

Standard protocols involve in vitro assays using cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblast cells (e.g., WI-38). Cells are cultured in RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics. Cytotoxicity is assessed via sulforhodamine B (SRB) assays, with IC₅₀ values calculated using dose-response curves. DMSO is used as a vehicle solvent, with concentrations ≤0.5% to avoid solvent-induced toxicity .

Q. How should researchers address solubility challenges during in vitro testing?

Solubility can be improved using co-solvents like DMSO or ethanol, followed by dilution in assay buffers. Sonication or gentle heating (≤40°C) may aid dissolution. Dynamic light scattering (DLS) can confirm nanoparticle formation if precipitation occurs. Stability in aqueous solutions should be monitored via UV-Vis spectroscopy over 24 hours .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while molecular dynamics simulations model solvent effects. Tools like Gaussian or ORCA integrate with experimental data to refine parameters like temperature, solvent polarity, and catalyst loading. For example, simulations of cyclization reactions can identify energy barriers, guiding the selection of optimal reflux durations .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from cell line heterogeneity or assay conditions. Cross-validate results using orthogonal assays (e.g., MTT vs. SRB) and standardize protocols (e.g., cell passage number, serum batch). Meta-analyses of published data with standardized normalization (e.g., to reference compounds like CHS-828) improve comparability. Dose-response curves should include ≥6 concentrations for robust IC₅₀ calculations .

Q. How does structural modification of the p-tolyl or thiazole groups affect bioactivity?

Structure-activity relationship (SAR) studies involve synthesizing analogs with substituents like halogens or methoxy groups on the aryl ring. Biological screening (e.g., kinase inhibition assays) identifies critical pharmacophores. For instance, electron-withdrawing groups on the p-tolyl moiety may enhance binding to ATP pockets in kinases. Docking studies (AutoDock Vina) correlate substituent effects with binding energies .

Q. What experimental design principles minimize variability in synthetic yields?

Use factorial design (e.g., Box-Behnken) to test variables like solvent polarity (dioxane vs. DMF), temperature, and catalyst concentration. Response surface methodology (RSM) identifies optimal conditions. For example, a 3² factorial design might reveal that yields peak at 80°C in dioxane with 10 mol% piperidine. Replicate runs (n=3) and ANOVA ensure statistical significance .

Methodological Considerations

Q. How are counterion effects (e.g., hydrobromide vs. hydrochloride) assessed in pharmacokinetic studies?

Compare solubility, stability, and bioavailability via parallel artificial membrane permeability assays (PAMPA) and HPLC-MS plasma profiling. Hydrobromide salts often exhibit higher aqueous solubility than hydrochlorides due to differences in lattice energy. Accelerated stability studies (40°C/75% RH for 4 weeks) monitor degradation .

Q. What analytical techniques validate purity in polymorph screening?

X-ray powder diffraction (XRPD) identifies crystalline forms, while differential scanning calorimetry (DSC) detects melting point variations. High-performance liquid chromatography (HPLC) with photodiode array (PDA) detection quantifies impurities (>0.1%). For hygroscopic forms, dynamic vapor sorption (DVS) assesses moisture uptake .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.